molecular formula C12H7NO3 B1622441 5-(4-cyanophenyl)furan-2-carboxylic Acid CAS No. 52938-94-0

5-(4-cyanophenyl)furan-2-carboxylic Acid

Cat. No. B1622441
CAS RN: 52938-94-0
M. Wt: 213.19 g/mol
InChI Key: QSWFKKSKRNCSDY-UHFFFAOYSA-N
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Description

“5-(4-cyanophenyl)furan-2-carboxylic Acid” is a chemical compound with the empirical formula C13H9NO3 . It is also known as "this compound methyl ester" . The molecular weight of this compound is 227.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.22 and a solid form . The melting point is between 154-158 °C .

Scientific Research Applications

Biobased Building Blocks

Furan carboxylic acids, including structures similar to 5-(4-cyanophenyl)furan-2-carboxylic acid, are promising biobased building blocks in pharmaceutical and polymer industries. The controlled synthesis of these compounds from 5-hydroxymethylfurfural (HMF) showcases their potential for sustainable and efficient chemical production processes. The use of enzyme cascade systems for the synthesis demonstrates a green chemistry approach to obtaining these valuable chemicals with high yields, highlighting their applicability in creating environmentally friendly materials and drugs (Hao‐Yu Jia et al., 2019).

Polymer and Fine Chemical Industries

The production of furan carboxylic acids with high productivity by cofactor-engineered whole-cell biocatalysts indicates the chemical's importance in various industries, including polymer and fine chemical production. The ability to efficiently oxidize aromatic aldehydes to furan carboxylic acids underlines the versatility and potential of these compounds in synthesizing a wide range of industrial materials and chemicals, with applications potentially extending to the synthesis of materials similar to this compound (Xue-ying Zhang et al., 2020).

Antimicrobial Activities

The synthesis and characterization of new compounds derived from carboxylic acids, such as this compound, have been explored for their antimicrobial activities. For instance, derivatives of furan carboxylic acids have shown promise in antimicrobial applications, suggesting that similar compounds could be developed into effective biocide agents. This research avenue demonstrates the potential of furan carboxylic acids in medical and pharmaceutical applications, particularly in developing new antimicrobials (L. C. Dias et al., 2015).

Advanced Material Synthesis

The applications of furan carboxylic acids in advanced material synthesis, such as the production of polyesters and polyamides, are notable. The enzymatic synthesis of biobased polyesters using furan diols demonstrates the potential for creating environmentally friendly and sustainable materials. Such research highlights the role of furan carboxylic acids in developing new materials for various industrial applications, potentially including those derived from this compound (Yi Jiang et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 5-(4-cyanophenyl)furan-2-carboxylate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “5-(4-cyanophenyl)furan-2-carboxylic Acid” and similar furan-based compounds involve the switch from traditional resources like crude oil to biomass . This change requires the replacement of petroleum refineries with biorefineries . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

5-(4-cyanophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWFKKSKRNCSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400552
Record name 5-(4-cyanophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52938-94-0
Record name 5-(4-cyanophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-cyanophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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